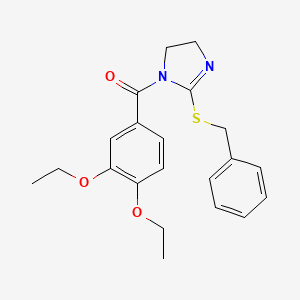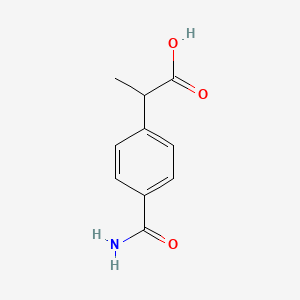![molecular formula C26H22FN5O2S B3012426 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1111151-35-9](/img/structure/B3012426.png)
2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide" is a structurally complex molecule that falls within the category of fused tricyclic scaffolds. These types of compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related triazoloquinazolinone derivatives has been demonstrated through a diversified approach. A Ugi four-component reaction (Ugi-4-CR) is employed to assemble N-(2-haloaryl)propynamide intermediates, which are then subjected to a copper-catalyzed tandem reaction with sodium azide to yield the complex fused tricyclic scaffolds . This method provides a rapid and efficient route to synthesize a variety of derivatives, which could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of triazoloquinazolinone derivatives is characterized by spectral data, including liquid chromatography-mass spectrometry (LC-MS), infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and elemental analysis . These techniques are crucial for confirming the structure of synthesized compounds and ensuring the correct formation of the triazoloquinazolinone core.
Chemical Reactions Analysis
The chemical reactivity of triazoloquinazolinone derivatives can be explored through further transformations of the inherent lactam group within the molecule. This allows for the generation of a variety of heterocyclic derivatives, expanding the chemical diversity and potential applications of these compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been synthesized and evaluated for their antimicrobial activity. For instance, N-(4-fluorophenyl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamide showed promising minimum inhibition zones against certain bacterial strains, suggesting that the compound may also possess similar properties . Additionally, molecular docking studies have been conducted to suggest possible mechanisms of action for these compounds, which could be relevant for the compound under analysis.
Scientific Research Applications
Synthesis of Related Compounds for Medicinal Applications : Fathalla et al. (2007) focused on synthesizing various derivatives of the compound for potential use as non-sedative H1-antihistamines. These compounds were characterized through elemental analysis, IR, mass, and H NMR data (Fathalla, Rayes, & Ali, 2007).
Evaluation as Inotropic Agents : Ye et al. (2011) synthesized and evaluated derivatives of this compound for their positive inotropic activity, used to increase the force of heart muscle contraction, in rabbit heart preparations. They found that some derivatives exhibited favorable activity compared to standard drugs (Ye, Liu, Jiang, Cui, & Piao, 2011).
Anticancer Activity Studies : Reddy et al. (2015) designed and synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives, including the subject compound, for anticancer activities. They tested these against human neuroblastoma and colon carcinoma cell lines, finding significant cytotoxicity in some derivatives (Reddy et al., 2015).
Investigation as H1-antihistaminic Agents : Alagarsamy et al. (2007) synthesized novel derivatives and tested them for in vivo H1-antihistaminic activity. They identified compounds with significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy, Solomon, & Murugan, 2007).
Synthesis for Antimicrobial Activity : Yurttaş et al. (2020) synthesized new triazole derivatives bearing the quinoline ring and evaluated their antimicrobial activity against various bacteria and fungi. They observed significant antimicrobial activity in some of the synthesized compounds (Yurttaş et al., 2020).
Anticonvulsant Activity Evaluation : Xie et al. (2005) synthesized 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives and evaluated their anticonvulsant activities. They found significant efficacy in some derivatives, identifying potential therapeutic applications (Xie, Chai, Piao, Kwak, & Quan, 2005).
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator , inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, leading to various downstream effects .
Mode of Action
The compound interacts with its target, DNA, by intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal structure of the DNA and interfere with processes such as replication and transcription .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. In particular, it can interfere with DNA replication and transcription . By disrupting these processes, the compound can inhibit the growth and proliferation of cells .
Result of Action
The compound’s action as a DNA intercalator can lead to the inhibition of cell growth and proliferation . This makes it a potential candidate for use as an anticancer agent . In fact, the compound has been shown to have anti-proliferative effects against various cancer cell lines .
Future Directions
properties
IUPAC Name |
2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O2S/c1-17-6-8-18(9-7-17)14-28-23(33)16-35-26-30-29-25-31(15-19-10-12-20(27)13-11-19)24(34)21-4-2-3-5-22(21)32(25)26/h2-13H,14-16H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWODNQBHEYUQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)


![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)
![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)





![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)
![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)